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This document provides a comprehensive guide to selecting and utilizing mask materials for

deep silicon etching processes, critical for the fabrication of microelectromechanical systems

(MEMS), microfluidic devices, and other high-aspect-ratio silicon structures.

Introduction to Deep Silicon Etching
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process used to

create deep, steep-sided features in silicon. Two primary techniques dominate the field: the

Bosch process and the cryogenic process. The choice of masking material is crucial for the

success of any DRIE process, as it must withstand the aggressive plasma environment while

maintaining pattern fidelity.

The Bosch Process: This method alternates between an isotropic silicon etch step using

sulfur hexafluoride (SF₆) plasma and a passivation step using a fluorocarbon gas like

octafluorocyclobutane (C₄F₈) to protect the sidewalls. This cyclical nature allows for high

etch rates and high aspect ratios.[1][2]
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Cryogenic Etching: In this process, the silicon substrate is cooled to cryogenic temperatures

(typically below -100°C). The low temperature promotes the formation of a thin silicon

oxyfluoride (SiOxFy) passivation layer on the feature sidewalls from the SF₆ and oxygen (O₂)

plasma, enabling anisotropic etching.[3]

Mask Material Selection
The ideal mask material for deep silicon etching should exhibit high etch selectivity to silicon,

good adhesion to the substrate, thermal stability, and ease of deposition and removal. The

most common mask materials are photoresists and hard masks.

Photoresist Masks
Photoresists are light-sensitive organic polymers that are patterned using photolithography.

They are a convenient and cost-effective masking option, particularly for less demanding

etches.

Advantages: Simple and well-established application process.

Disadvantages: Lower selectivity compared to hard masks, potential for thermal degradation

at high plasma powers, and susceptibility to cracking in cryogenic processes.[4][5]

Hard Masks
Hard masks are inorganic thin films that offer superior etch resistance compared to

photoresists. They are essential for very deep etches or when high pattern fidelity is required.

Silicon Dioxide (SiO₂): A commonly used hard mask with good selectivity in fluorine-based

plasmas. It can be deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD)

or grown thermally.[6]

Silicon Nitride (SiN): Offers higher selectivity than silicon dioxide and excellent thermal

stability.[7] It is also typically deposited via PECVD.

Aluminum (Al) and Aluminum Oxide (Al₂O₃): These materials provide extremely high

selectivity, especially in cryogenic etching.[8][9] They are typically deposited by sputtering.

However, aluminum can sometimes lead to micromasking, a phenomenon where sputtered

mask material redeposits on the silicon surface and inhibits etching.[10]
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Quantitative Data Summary
The following tables summarize key performance metrics for various mask materials in both

Bosch and cryogenic deep silicon etching processes.

Table 1: Mask Performance in Bosch Deep Silicon
Etching

Mask Material
Selectivity
(Si:Mask)

Typical Etch
Rate (µm/min)

Achievable
Aspect Ratio

Thermal
Stability

Photoresist (AZ

1518)
~150:1[11] 6[11] Up to 40:1[11]

Softening point

~100-110°C[5]

[12]

Photoresist

(Shipley 1813)
>150:1[13] >10[13] >50:1[13]

Softening point

~115°C

**Silicon Dioxide

(SiO₂) **
~450:1[11] >22[11] >60:1[11]

Very high, stable

at process

temperatures

Silicon Nitride

(SiN)
>500:1 ~20 >70:1

Very high, stable

up to 1673 K[14]

Aluminum Oxide

(Al₂O₃)

Extremely High

(>1000:1)[9][15]

~0.01 nm/min

(mask etch rate)

[9][15]

>80:1[11]

Very high, stable

at process

temperatures

Table 2: Mask Performance in Cryogenic Deep Silicon
Etching
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Mask Material
Selectivity
(Si:Mask)

Typical Etch
Rate (µm/min)

Achievable
Aspect Ratio

Notes

Photoresist ~50:1 ~3-5 ~20:1

Prone to

cracking at

cryogenic

temperatures.

[16]

**Silicon Dioxide

(SiO₂) **
~150:1 - 200:1[7] ~2-4 >40:1

Good

performance,

common choice.

Aluminum (Al) >1000:1 ~2-4 >125:1[17]
Can cause

micromasking.

Aluminum Oxide

(Al₂O₃)
~66,000:1[7] ~2-4 >100:1

Excellent

selectivity and

surface finish.

Experimental Protocols
Photoresist Mask Application (Shipley 1813 - 1.35 µm
thickness)

Substrate Cleaning: Perform a Piranha etch (a 3:1 mixture of sulfuric acid (H₂SO₄) and

hydrogen peroxide (H₂O₂)) at 80°C for 20 minutes to clean the silicon wafer. Rinse

thoroughly with deionized (DI) water and dry using a spin dryer.[18]

Dehydration Bake: Bake the wafer on a hot plate at 150°C for 10 minutes to remove any

adsorbed moisture.[19]

Adhesion Promotion: Apply hexamethyldisilazane (HMDS) via vapor prime to enhance

photoresist adhesion.[18]

Spin Coating: Dispense approximately 6 mL of Shipley S1813 photoresist onto the center of

the wafer. Spin at 5000 rpm for 60 seconds to achieve a uniform thickness of approximately

1.35 µm.[18][19]
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Soft Bake: Bake the coated wafer on a hot plate at 115°C for 1 minute to remove solvents

from the photoresist.[18]

Exposure: Expose the photoresist to UV light through a photomask with the desired pattern.

Development: Develop the wafer in a suitable developer (e.g., AZ 726 MIF) for approximately

45 seconds. Rinse with DI water and dry with nitrogen.[18]

Hard Bake: Perform a final bake at 115°C for 3 minutes to further harden the photoresist and

improve its etch resistance.[18]

Silicon Dioxide (SiO₂) Hard Mask Application (PECVD)
Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g.,

RCA clean).

PECVD Deposition:

Baseline Recipe:[20]

Precursors: Silane (SiH₄) and Nitrous Oxide (N₂O)

Temperature: 350°C

Pressure: 1800 mTorr

RF Power (High Frequency): 140 W

Gas Flow Rates: 10% SiH₄ in Helium @ 265 sccm, N₂O @ 1000 sccm, N₂ @ 500 sccm

This recipe yields a deposition rate of approximately 1 nm/s.[21] Adjust deposition time to

achieve the desired mask thickness.

Photoresist Patterning: Apply and pattern a photoresist layer on top of the SiO₂ as described

in Protocol 4.1.

SiO₂ Etching: Use a fluorine-based plasma (e.g., CHF₃/CF₄/Ar) in a Reactive Ion Etching

(RIE) tool to transfer the pattern from the photoresist to the SiO₂ layer.[6]
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Photoresist Removal: Strip the remaining photoresist using a suitable solvent (e.g., acetone

or a commercial stripper).

Silicon Nitride (SiN) Hard Mask Application (PECVD)
Substrate Preparation: Clean the silicon wafer thoroughly.

PECVD Deposition:

Typical Recipe:

Precursors: Silane (SiH₄) and Ammonia (NH₃) or Nitrogen (N₂)

Temperature: 300-400°C

Pressure: 1-2 Torr

RF Power: 50-150 W

Gas Flow Rates: SiH₄ @ 20-100 sccm, NH₃ @ 500-1000 sccm

Deposition rates are typically around 1 nm/s.[21]

Patterning and Etching: Follow the same procedure as for the SiO₂ hard mask (steps 3-5 in

Protocol 4.2), using a suitable plasma chemistry for SiN etching (e.g., CHF₃/O₂).

Aluminum (Al) Hard Mask Application (Sputtering)
Substrate Preparation: Clean the silicon wafer.

Sputter Deposition:

Target: High-purity Aluminum

Sputtering Power (DC): 300 W[8]

Argon (Ar) Gas Flow: 60 sccm[8]

Pressure: 3 mTorr[8]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.nanofab.ubc.ca/processes/thin-film-deposition/how-to-deposit-high-quality-pecvd-films/
https://github.com/NanoLabStaff/nanolab/issues/14
https://github.com/NanoLabStaff/nanolab/issues/14
https://github.com/NanoLabStaff/nanolab/issues/14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deposition Rate: Approximately 1.4 Å/s[8]

Patterning and Etching: Use a lift-off process or a subsequent photolithography and wet/dry

etch step to pattern the aluminum mask.

Mask Removal: Aluminum can be removed using a wet chemical etchant, such as a solution

containing phosphoric acid, nitric acid, and acetic acid, or a developer like MF-26.[8]

Deep Silicon Etching Protocols
Bosch Process Protocol (Example)
The Bosch process parameters are highly dependent on the specific equipment and desired

feature geometry. The following is a general example:

Etch Step:

Gas: SF₆

Flow Rate: 100-300 sccm

ICP Power: 1500-2800 W

Bias Power: 10-50 W

Pressure: 10-50 mTorr

Time: 5-10 seconds

Passivation Step:

Gas: C₄F₈

Flow Rate: 80-150 sccm

ICP Power: 1000-2000 W

Bias Power: 0-10 W
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Pressure: 10-30 mTorr

Time: 3-7 seconds

Cryogenic Process Protocol (Example)
Gases: SF₆ and O₂

Substrate Temperature: -100°C to -120°C

SF₆ Flow Rate: 50-150 sccm

O₂ Flow Rate: 5-20 sccm

ICP Power: 1000-2000 W

Bias Power: 5-30 W

Pressure: 5-20 mTorr

Visualization of Mask Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate

mask material based on the desired etch depth and process type.
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Caption: Mask selection flowchart for deep silicon etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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